molecular formula C11H14FNO B8303856 4-Tert-butyl-2-fluorobenzamide

4-Tert-butyl-2-fluorobenzamide

Cat. No. B8303856
M. Wt: 195.23 g/mol
InChI Key: WYCFUKQGGQJIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08106190B2

Procedure details

Oxalyl chloride was added to a THF solution of 4-tert-butyl-2-fluorobenzoic acid and stirred for 1 hour, and aqueous ammonia was added to this. By post-treating the reaction liquid, 4-tert-butyl-2-fluorobenzamide was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[C:7]([C:11]1[CH:19]=[CH:18][C:14]([C:15](O)=[O:16])=[C:13]([F:20])[CH:12]=1)([CH3:10])([CH3:9])[CH3:8].[NH3:21]>C1COCC1>[C:7]([C:11]1[CH:19]=[CH:18][C:14]([C:15]([NH2:21])=[O:16])=[C:13]([F:20])[CH:12]=1)([CH3:10])([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(C(=O)O)C=C1)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
By post-treating
CUSTOM
Type
CUSTOM
Details
the reaction liquid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(C(=O)N)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.